Benzotriazole
Overview
Description
Benzotriazole is a heterocyclic compound with the chemical formula C₆H₅N₃. It features a five-membered ring containing three consecutive nitrogen atoms, fused with a benzene ring. This white-to-light tan solid is widely used as a corrosion inhibitor for copper and its alloys .
Scientific Research Applications
Benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
1H-Benzotriazole, also known as Benzotriazole, primarily targets copper surfaces . It forms a stable coordination compound on a copper surface, behaving as a corrosion inhibitor . It is also known to target the central nervous system, respiratory system, eyes, and skin .
Mode of Action
This compound acts as a weak acid and a very weak Brønsted base . It can bind to other species, utilizing the lone pair electrons . This property allows this compound to form a stable coordination compound on a copper surface, thereby inhibiting corrosion . It is also known to generate a cation which can further react with a variety of nucleophiles .
Biochemical Pathways
This compound reacts with aromatic aldehydes in the presence of ethanol to give this compound-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .
Pharmacokinetics
It is known that this compound is a weak acid with a pka of 82 , indicating that it can exist in both protonated and deprotonated forms depending on the pH of the environment. This could potentially impact its absorption and distribution in the body.
Result of Action
The primary result of this compound’s action is the inhibition of corrosion on copper surfaces . In biological systems, it has been shown to induce an antiestrogenic response and display some toxicity in plants
Action Environment
Hence, it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes . Its action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of other chemical species .
Future Directions
Benzotriazole methodology, recognized as a versatile, useful, and successful synthesis protocol, has grown from an obscure level to very high popularity . The subject is very demanding and undoubtedly has a very bright future and wide scope in heterocyclic synthesis, which will provide a new horizon to this compound strategies .
Biochemical Analysis
Biochemical Properties
1H-Benzotriazole has been found to interact with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes 1H-Benzotriazole susceptible to bind with enzymes and receptors in biological systems . These diverse non-covalent interactions endow 1H-Benzotriazole with a broad spectrum of biological properties .
Cellular Effects
Studies have documented a variety of toxic in vitro effects of 1H-Benzotriazole in organisms
Molecular Mechanism
The molecular mechanism of 1H-Benzotriazole involves various reactions. Addition reactions are the main type of reactions of hydroxyl radicals with 1H-Benzotriazole . The reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of 1H-Benzotriazole .
Temporal Effects in Laboratory Settings
In laboratory settings, 1H-Benzotriazole has been subjected to degradation under UV-irradiated TiO2 . The degradation of 1H-Benzotriazole presented an apparent rate constant reached 8.17 × 10 −4 s −1 . As the reaction proceeded, 1H-Benzotriazole was progressively transformed into various organic products .
Metabolic Pathways
The metabolic pathways of 1H-Benzotriazole involve its degradation by hydroxyl radicals . 1H-Benzotriazole can be successively converted to various products through multiple reaction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzotriazole can be synthesized by treating o-phenylenediamine with nitrous acid, which is liberated during the reaction between sodium nitrite and acetic acid. This reaction forms a mono-diazonium salt that undergoes spontaneous intramolecular cyclization to produce this compound . The reaction is typically carried out at low temperatures (1-5°C) to improve yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving o-phenylenediamine in an acetic acid aqueous solution, followed by the addition of a pre-cooled sodium nitrite solution. The mixture is kept in an ice bath and then quickly heated to 80°C to complete the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions: Benzotriazole undergoes various chemical reactions, including:
Reduction: It can be reduced to form 1-aminothis compound using hydroxylamine-O-sulfonic acid.
Substitution: this compound can participate in substitution reactions, forming coordination compounds with metals like copper.
Common Reagents and Conditions:
Oxidation: Aromatic aldehydes and ethanol.
Reduction: Hydroxylamine-O-sulfonic acid.
Substitution: Copper ions in aqueous solutions.
Major Products:
Oxidation: this compound-based N,O-acetals.
Reduction: 1-Aminothis compound.
Substitution: Coordination compounds with metals.
Comparison with Similar Compounds
- Benzimidazole
- Tolyltriazole
Comparison: Benzotriazole is unique due to its ability to form stable coordination compounds with metals, making it an effective corrosion inhibitor. Its derivatives also exhibit a broad spectrum of biological activities, which is not as pronounced in similar compounds like benzimidazole and tolyltriazole .
Properties
IUPAC Name |
2H-benzotriazole | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9) | |
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InChI Key |
QRUDEWIWKLJBPS-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
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DSSTOX Substance ID |
DTXSID6020147 | |
Record name | 1,2,3-Benzotriazole | |
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Molecular Weight |
119.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, A white or tan crystalline powder; [HSDB], WHITE-TO-BROWN CRYSTALLINE POWDER. | |
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Boiling Point |
399 °F at 15 mmHg (NTP, 1992), BP: 204 °C at 15 mm Hg, Decomposes below the boiling point at 260 °C, at 2 kPa: 204 °C | |
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Flash Point |
170 °C (338 °F) - closed cup, 190-195 °C o.c. | |
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Solubility |
1 to 5 mg/mL at 74.7 °F (NTP, 1992), In water, 1.98X10+4 mg/L at 25 °C, In water, 1-5 g/L at 23.7 °C, Slightly soluble in water, Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide, Soluble in ethanol, benzene, chloroform, toluene, DMF, Solubility in water, g/100ml: 2 (moderate) | |
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Density |
1.36 g/cu cm at 20 °C, 1.36 g/cm³ | |
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Vapor Density |
4.1 (Air = 1) | |
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Vapor Pressure |
Vapor pressure: <0.01 kPa at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |
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Color/Form |
Needles from chloroform or benzene, White to light tan, crystalline powder | |
CAS No. |
95-14-7, 273-02-9 | |
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Melting Point |
208 to 212 °F (NTP, 1992), 100 °C, 98.5 °C | |
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Retrosynthesis Analysis
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